molecular formula C8H13N3 B13313264 1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

Cat. No.: B13313264
M. Wt: 151.21 g/mol
InChI Key: HSMWCLXFSTWSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylcyclopropylamine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:

    1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazole: This compound lacks the amine group, which may result in different chemical and biological properties.

    1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-4-amine: The position of the amine group is different, which can affect its reactivity and interactions with biological targets.

    1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-carboxylic acid:

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-5-(2-methylcyclopropyl)pyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-5-3-6(5)7-4-8(9)11(2)10-7/h4-6H,3,9H2,1-2H3

InChI Key

HSMWCLXFSTWSJL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NN(C(=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.